molecular formula C14H10Cl2N2O2 B4340686 2-(2,4-dichlorophenyl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one

2-(2,4-dichlorophenyl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B4340686
M. Wt: 309.1 g/mol
InChI Key: FSTCNVDYNLAILD-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that belongs to the class of quinazolinones Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxyl group on the quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2,4-dichlorobenzoyl chloride with anthranilic acid, followed by cyclization and subsequent reduction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(2,4-dichlorophenyl)-3-oxo-2,3-dihydro-4(1H)-quinazolinone.

    Reduction: Formation of 2-(2,4-dichlorophenyl)-3-amino-2,3-dihydro-4(1H)-quinazolinone.

    Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-3-oxo-2,3-dihydro-4(1H)-quinazolinone
  • 2-(2,4-Dichlorophenyl)-3-amino-2,3-dihydro-4(1H)-quinazolinone
  • 2-(2,4-Dichlorophenyl)-3-methoxy-2,3-dihydro-4(1H)-quinazolinone

Uniqueness

2-(2,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of both chlorine atoms on the phenyl ring and the hydroxyl group on the quinazolinone core This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-hydroxy-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-8-5-6-9(11(16)7-8)13-17-12-4-2-1-3-10(12)14(19)18(13)20/h1-7,13,17,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTCNVDYNLAILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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